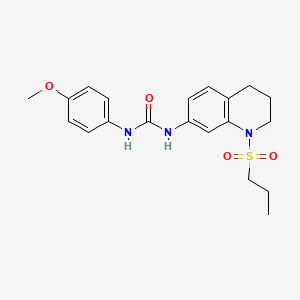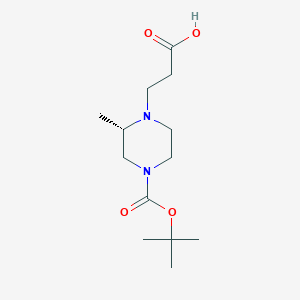
N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a thiazole ring, and a dihydropyridine ring. The presence of these rings suggests that this compound could have interesting biological activities, as these structures are often found in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, which means it is particularly stable and can participate in pi stacking interactions. The thiazole and dihydropyridine rings add additional complexity and potential sites for reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the indole ring can participate in electrophilic aromatic substitution reactions, while the carbonyl groups can undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Properties
The compound’s structure combines elements from both ibuprofen (a widely used non-steroidal anti-inflammatory drug) and tryptamine (known for its diverse biological activities). By forming an amide bond between these two components, researchers synthesized N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide . This hybrid compound may offer novel anti-inflammatory and analgesic effects, potentially surpassing the properties of individual components.
Potential as α-Glucosidase Inhibitor
Indole derivatives have garnered attention for their biological potential. Among them, compounds with similar structural features to our target molecule have demonstrated moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. These derivatives could be explored further for their potential in managing conditions related to glucose regulation .
Synthesis of Isoindolines-1,3-diones
Researchers have synthesized isoindolines-1,3-diones using similar building blocks. The compound’s structure allows for diverse reactivity, and it could serve as a precursor for other bioactive molecules. For instance, isoindolines-1,3-diones exhibit interesting properties and may find applications in drug discovery and organic synthesis .
General Amide Synthesis
The compound’s synthesis involves a convenient method using N,N’-dicyclohexylcarbodiimide (DCC) -mediated coupling between carboxylic acids and amines. This approach is widely applicable for amide formation, making it valuable for pharmaceutical research and drug development .
Zukünftige Richtungen
Given the interesting structure of this compound and the known biological activity of similar compounds, it could be worthwhile to study this compound further. Potential research directions could include synthesizing the compound, studying its reactivity, investigating its potential biological activity, and exploring its potential uses in medicine or other fields .
Eigenschaften
IUPAC Name |
N-[4-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c28-19(23-11-9-14-12-25-18-6-2-1-4-16(14)18)8-7-15-13-31-22(26-15)27-21(30)17-5-3-10-24-20(17)29/h1-6,10,12-13,25H,7-9,11H2,(H,23,28)(H,24,29)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESSOOFMZKAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

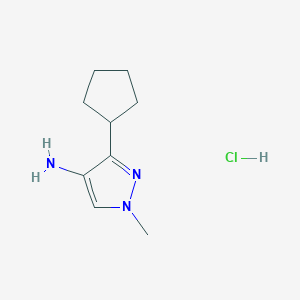
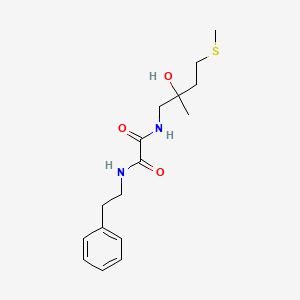
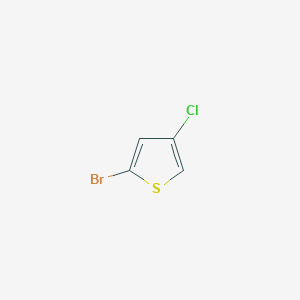
![Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate](/img/structure/B2822056.png)
![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2822057.png)


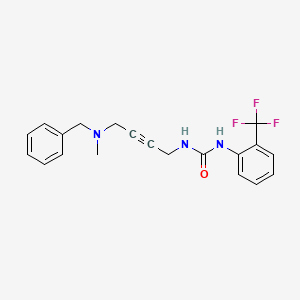
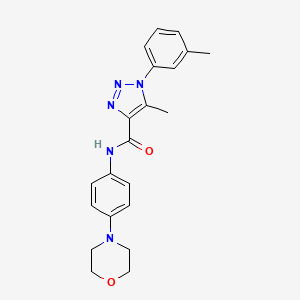
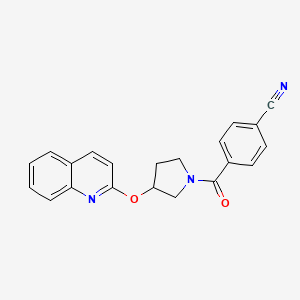
![(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2822069.png)
![3-Chloro-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2822071.png)
